molecular formula C11H9ClN2O B2491350 5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine CAS No. 2202378-74-1

5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine

Cat. No. B2491350
CAS RN: 2202378-74-1
M. Wt: 220.66
InChI Key: LAIKQVHHHLWOQA-UHFFFAOYSA-N
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Description

Pyridine derivatives, such as "5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine," are of significant interest in the field of organic chemistry due to their versatile chemical properties and roles in synthetic chemistry. These compounds are commonly utilized in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step chemical processes including chlorination, methoxylation, and condensation reactions. For instance, the synthesis of 5-methoxylated pyrrolin-2-ones from chlorinated pyrrolidin-2-ones demonstrates a method that could be analogous to producing the desired pyridine derivative (Ghelfi et al., 2003).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (NMR, IR, Mass Spectroscopy) are pivotal in elucidating the molecular structure of pyridine derivatives. For example, the structural analysis of a pyridine compound with chloro and methoxy groups was achieved through X-ray crystallography, highlighting the importance of these techniques in understanding the molecular geometry and electronic structure (Lakshminarayana et al., 2009).

Scientific Research Applications

Ethylene Oligomerization

5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine and its derivatives have been utilized in ethylene oligomerization studies. Nickel(II) complexes chelated by (amino)pyridine ligands, including variants of pyridine structures, have demonstrated effective catalytic activity in ethylene oligomerization, producing mostly ethylene dimers, along with trimers and tetramers. The research highlighted the importance of pyridine-based ligands in influencing the reactivity trends and structural impact on the oligomerization reactions (Nyamato et al., 2016).

Reactions with Sulphate Radicals

Studies on the reactions of pyridine and its substituted forms, including 3-methoxypyridine, with sulphate radicals, showcased their significant reactivity. The kinetics of these reactions were meticulously analyzed, providing insights into the structure-reactivity correlation and the formation of hydroxypyridine radical adducts. This research offers a deeper understanding of the chemical behavior of pyridine compounds in the presence of reactive radicals (Dell’Arciprete et al., 2007).

Oxyfunctionalization Using Burkholderia sp. MAK1

Innovative methods for oxyfunctionalization of pyridine derivatives have been explored using whole cells of Burkholderia sp. MAK1. This approach is particularly promising for the preparation of hydroxylated pyridines, crucial intermediates in the chemical industry for synthesizing pharmaceutical products and unique polymers. The study emphasized the utility and efficiency of biological methods over traditional chemical synthesis, especially for aminopyridinols and other pyridine-based compounds (Stankevičiūtė et al., 2016).

Photocatalytic Properties of Pyridine-Integrated Coordination Polymers

Research into the construction of Zn(II)/Cd(II) coordination polymers using a new linear carboxylate/pyridyl ligand has showcased their potential in photocatalysis. These coordination polymers exhibited high photocatalytic activity, especially towards the degradation of methylene blue under UV-Vis irradiation, suggesting the relevance of pyridine-based structures in developing efficient photocatalysts for environmental applications (Liu et al., 2016).

Future Directions

The future directions for research on “5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine” and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. For instance, the anti-fibrotic activities of certain pyrimidine derivatives have been studied .

properties

IUPAC Name

5-chloro-2-(pyridin-4-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIKQVHHHLWOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)OCC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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